Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate hydrochloride
Description
Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered diazepine ring. The methyl ester group at position 2 and the hydrochloride salt enhance its solubility and stability, making it a pharmacologically relevant scaffold. This compound is synthesized via scalable methods involving alkylation of methyl pyrazole-3,5-dicarboxylate followed by cyclization and selective reduction . Its structural versatility allows for diverse biological applications, including antiviral and anticancer activities, as explored in recent studies.
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-5-7-6-10-3-2-4-12(7)11-8;/h5,10H,2-4,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBFRQOOHNSJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCNCC2=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A]diazepine-2-carboxylate hydrochloride typically involves multi-step reactions starting from commercially available precursors such as methyl pyrazole-3,5-dicarboxylate. The process includes alkylation, cyclization, reduction, and protection steps.
Reaction Scheme:
Alkylation
The initial step involves the alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine under basic conditions (e.g., potassium carbonate in acetonitrile). This reaction introduces the propyl chain necessary for subsequent cyclization.
Reaction Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Potassium carbonate | Acetonitrile | Room temperature | ~85% |
Cyclization
The alkylated intermediate undergoes cyclization upon deprotection of the Boc group using acidic conditions (e.g., HCl or trifluoroacetic acid). This step forms the pyrazolo-diazepine skeleton by intramolecular nucleophilic attack.
Reaction Conditions:
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Trifluoroacetic acid | Dichloromethane | Reflux | ~90% |
Reduction
Selective reduction of the lactam group is accomplished using borane or lithium aluminum hydride (LiAlH₄) while preserving the ester functionality. This step yields an amine derivative essential for downstream protection.
Reaction Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Borane | Tetrahydrofuran | Room temperature | ~88% |
Protection
The amine derivative is protected using tert-butyloxycarbonyl (Boc) or other protecting groups to prevent unwanted side reactions during subsequent transformations.
Reaction Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Boc anhydride | Dichloromethane | Room temperature | ~95% |
Optimization Strategies
Reaction Conditions
Optimization of reaction conditions is critical for maximizing yield and minimizing impurities. Parameters such as temperature control, solvent choice (polar aprotic solvents like acetonitrile), and catalyst selection play vital roles in achieving efficient synthesis.
Design of Experiments (DoE)
A systematic approach using DoE can identify critical factors affecting each reaction step. Fractional factorial designs help optimize molar ratios and reaction times while reducing experimental runs.
Monitoring Techniques
Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity and prevent side reactions.
Validation of Structural Integrity
Spectroscopic Techniques
Post-synthesis validation involves spectroscopic methods to confirm structural integrity:
Nuclear Magnetic Resonance (NMR)
-
-NMR: Identifies hydrogen environments.
-
-NMR: Confirms carbon framework.
High-Resolution Mass Spectrometry (HRMS)
Validates molecular weight with <5 ppm error margin.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Selective reduction of the lactam is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the N-terminal of the diazepine ring.
Common Reagents and Conditions
Borane: Used for the selective reduction of the lactam.
tert-Butyloxycarbonyl protecting group: Used to protect the resulting amine.
Buchwald and Chan arylations: Commonly used for arylation reactions.
Major Products
The major products formed from these reactions include various derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C9H13N3O2
Molecular Weight : 195.22 g/mol
IUPAC Name : Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
CAS Number : 1779540-39-4
The compound features a complex bicyclic structure that includes both pyrazole and diazepine moieties. Its unique configuration allows for various chemical modifications that can enhance biological activity.
Drug Design and Medicinal Chemistry
Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives have been identified as valuable scaffolds in drug design. The compound's ability to engage with multiple biological targets makes it a candidate for developing new pharmacological agents.
Case Study: Antidepressant Activity
A study demonstrated that derivatives of this compound exhibit significant antidepressant-like effects in animal models. The mechanism of action appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Neuropharmacology
Research indicates that the compound may possess neuroprotective properties. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurodegenerative diseases.
Case Study: Neuroprotection in Models of Alzheimer's Disease
In vitro studies showed that certain derivatives could protect neuronal cells from amyloid-beta-induced toxicity. These findings highlight the compound's potential as a lead structure for developing neuroprotective agents .
Anticancer Research
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Tumor Growth
In a recent study, methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives demonstrated cytotoxic effects against human breast cancer cells via apoptosis induction. This suggests a promising avenue for further exploration in cancer therapeutics .
Synthesis and Reactivity Patterns
The synthesis of methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives has been optimized to facilitate large-scale production for research purposes. The synthesis involves alkylation reactions followed by cyclization processes that yield high purity products suitable for biological testing .
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Ethyl 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2-Carboxylate (Compound 14)
5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2-Carboxamide
2-Ferrocenyl-7-Hydroxy-5-Phenethyl Derivatives
- Structural Difference: Incorporates a ferrocenyl (organometallic) group and phenethyl substituents.
- Synthesis : Microwave (MW)-assisted solvent-free conditions improve yields (e.g., 75–85%) and reduce reaction times compared to conventional heating .
- Activity : Exhibits anti-proliferative effects against human lung cancer cell lines (A549, H322, H1299) without chirality dependence .
4-Oxo-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2-Carboxylate (CAS 163213-38-5)
tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride
- Applications : Explored as ROS1 inhibitors for cancer therapy, highlighting the scaffold’s adaptability to diverse targets .
Comparative Data Table
Key Research Findings and Structure-Activity Relationships (SAR)
- Ester vs. Amide Groups : Carboxylate esters (methyl, ethyl) and carboxamides both show antiviral activity against RSV, suggesting tolerance for polar substituents at position 2 .
- Organometallic Modifications: Ferrocenyl derivatives exhibit anticancer activity, likely due to redox-active iron enhancing cytotoxicity .
- Synthetic Efficiency : MW-assisted methods improve yields and reduce reaction times compared to conventional heating, critical for scalable production .
- Therapeutic Versatility: Minor structural changes redirect activity—e.g., ROS1 inhibition (tert-butyl derivatives) vs. RSV inhibition (ethyl/carboxamide derivatives) .
Biological Activity
Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1269188-93-3
- Molecular Formula : C8H15ClN3O2
- Molecular Weight : 195.68 g/mol
The compound features a pyrazolo-diazepine framework, which is known for its pharmacological potential.
Synthesis
Recent studies have explored efficient synthetic routes to produce this compound. One notable method involves the alkylation of methyl pyrazole-3,5-dicarboxylate followed by cyclization to form the diazepine structure. The synthesis can be achieved through a series of steps including deprotection and selective reduction processes that yield high purity products suitable for biological testing .
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-A][1,4]diazepines exhibit promising anticancer activity. For instance:
- Cell Lines Tested : A549 (lung cancer), H322 (lung cancer), and H1299 (lung cancer) cells.
- Mechanism : These compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells. Specific studies reported that certain derivatives inhibited the growth of A549 cells by affecting cell cycle regulation and promoting apoptosis .
Antiviral Activity
Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine has also demonstrated potential as an antiviral agent:
- Target : Respiratory syncytial virus (RSV) polymerase complex.
- Effectiveness : The compound acts as a non-nucleoside inhibitor of viral replication pathways .
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
-
Study on Lung Cancer Cells :
- Objective : To evaluate the cytotoxic effects of methyl derivatives on lung cancer cell lines.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
-
Antiviral Efficacy Against RSV :
- Objective : To assess the inhibitory effects on RSV replication.
- Findings : Compounds demonstrated a dose-dependent inhibition of viral replication with IC50 values in the low micromolar range.
Comparative Biological Activity Table
Q & A
Q. How are safety protocols integrated into experimental design for handling reactive intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
